Praseodymium hydroxide

Description

Properties

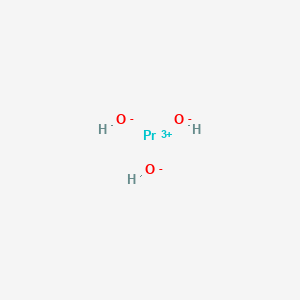

IUPAC Name |

praseodymium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIGTLMMBTXIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936978 | |

| Record name | Praseodymium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.930 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-16-2 | |

| Record name | Praseodymium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium hydroxide (Pr(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium hydroxide (Pr(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Formula and Structure of Praseodymium (III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of praseodymium (III) hydroxide (B78521), focusing on its chemical formula, crystal structure, synthesis protocols, and key characterization data. The information is intended to support research and development activities where the precise control and understanding of this lanthanide compound are critical.

Chemical Identity and Physical Properties

Praseodymium (III) hydroxide is an inorganic compound featuring the praseodymium cation in its +3 oxidation state. It typically presents as a light green, gelatinous solid or powder.[1][2] It is practically insoluble in water but readily dissolves in acidic solutions to form corresponding praseodymium (III) salts.[2][3]

Chemical Formula: Pr(OH)₃[3]

| Property | Value |

| Molar Mass | 191.932 g/mol [3] |

| Appearance | Green / Light Green Solid[2][3] |

| Solubility in Water | Virtually Insoluble[3] |

| Solubility Product (Ksp) | 3.39 × 10⁻²⁴[3] |

| Decomposition Temperature | ~220 °C[1] |

Crystallographic Structure

Praseodymium (III) hydroxide most commonly crystallizes in a hexagonal crystal system, isostructural with other light lanthanide hydroxides. This structure is characterized by a nine-coordinate praseodymium ion. An alternative monoclinic phase has also been computationally identified, suggesting the possibility of polymorphism.

Hexagonal Structure (P6₃/m)

The stable and most frequently reported structure for Pr(OH)₃ is hexagonal, belonging to the P6₃/m space group. In this configuration, each Pr³⁺ ion is coordinated to nine hydroxide ions, forming a tricapped trigonal prismatic geometry.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176) |

| Lattice Parameters | a = 6.47 Å |

| c = 3.76 Å | |

| α = 90°, β = 90°, γ = 120° | |

| Pr³⁺ Coordination | 9-coordinate |

| Pr-O Bond Lengths | 3 x 2.52 Å, 6 x 2.54 Å |

| O-H Bond Length | 0.97 Å |

Data sourced from the Materials Project (ID: mp-625447).

Monoclinic Structure (Pm)

A monoclinic phase with the space group Pm has also been described. In this structure, there are two distinct Pr³⁺ sites, both of which are in a 9-coordinate geometry with oxygen atoms.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pm (No. 6) |

| Lattice Parameters | a = 6.56 Å |

| b = 3.77 Å | |

| c = 6.60 Å | |

| α = 90°, β = 119.21°, γ = 90° | |

| Pr-O Bond Distances | 2.53 - 2.66 Å |

Data sourced from the Materials Project (ID: mp-625452).[4]

Caption: Coordination of Pr³⁺ in Hexagonal Pr(OH)₃.

Experimental Protocols

Synthesis of Pr(OH)₃ Nanorods via Hydrothermal Method

This protocol is adapted from a demonstrated method for synthesizing analogous lanthanide hydroxide nanostructures and is suitable for producing crystalline Pr(OH)₃ nanorods.

Materials:

-

Praseodymium (III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Absolute ethanol

Procedure:

-

Precursor Preparation: Prepare a 50 mL aqueous solution of 0.01 M Pr(NO₃)₃.

-

pH Adjustment: While stirring, slowly add 3 M NaOH solution dropwise to the praseodymium nitrate solution until a stable pH of 10 is achieved. A gelatinous precipitate will form.

-

Hydrothermal Reaction: Transfer the resulting suspension into a 100 mL Teflon-lined stainless-steel autoclave. Fill the autoclave to no more than 80% of its total volume with deionized water.

-

Heating: Seal the autoclave tightly and heat it in an oven at 180 °C for 20 hours.

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Product Recovery: Collect the precipitate by filtration.

-

Washing: Wash the product thoroughly, first with deionized water and then with absolute ethanol, to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in an oven at 80 °C for 12 hours.

Characterization Methods

X-Ray Diffraction (XRD):

-

Instrument: Standard powder diffractometer (e.g., Rigaku/Max-3A).

-

Radiation: CuKα (λ = 1.5418 Å).

-

Operating Parameters: 40 kV voltage and 40 mA current.

-

Analysis: The resulting diffraction pattern is compared with standard JCPDS cards for hexagonal Pr(OH)₃ to confirm phase purity and crystallinity. Rietveld refinement can be employed for detailed structural analysis.

Electron Microscopy (SEM/TEM):

-

Instrument: Field Emission Scanning Electron Microscope (e.g., JEOL JSM-6330F) or Transmission Electron Microscope.

-

SEM Operating Parameters: A beam energy of 10.00 kV is typically sufficient.

-

Purpose: To analyze the morphology, particle size, and dimensions (e.g., diameter and length of nanorods) of the synthesized material.

Workflow and Reaction Diagrams

Caption: Hydrothermal Synthesis Workflow for Pr(OH)₃ Nanorods.

This guide consolidates critical data and methodologies concerning praseodymium (III) hydroxide, providing a foundational resource for its application and study in advanced materials and chemical synthesis.

References

Introduction to Praseodymium Hydroxide Solubility

An In-depth Technical Guide to the Solubility Product (Ksp) of Praseodymium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of praseodymium hydroxide, Pr(OH)₃. It includes tabulated quantitative data, detailed experimental protocols for Ksp determination, and visualizations of the underlying chemical principles and experimental workflows. This document is intended to serve as a critical resource for professionals in research, science, and drug development who require precise data and methodologies related to the aqueous solubility of praseodymium compounds.

This compound, Pr(OH)₃, is a sparingly soluble inorganic compound.[1][2] Like other rare earth hydroxides, its low solubility in aqueous solutions is a key characteristic.[2] The solubility product constant (Ksp) is a critical parameter that quantitatively describes the equilibrium between the solid this compound and its constituent ions in a saturated solution. The dissolution equilibrium is represented by the following equation:

Pr(OH)₃(s) ⇌ Pr³⁺(aq) + 3OH⁻(aq)

The Ksp expression for this equilibrium is:

Ksp = [Pr³⁺][OH⁻]³

A smaller Ksp value indicates lower solubility.[3] The Ksp of this compound is of significant interest in various fields, including materials science, geochemistry, and pharmacology, where the controlled precipitation or dissolution of praseodymium compounds is essential.

Quantitative Data: Solubility Product of this compound

The solubility product of this compound has been determined and is reported in various chemical handbooks and databases. The accepted value at standard conditions (25 °C) is presented in the table below.

| Compound Name | Chemical Formula | Solubility Product (Ksp) at 25°C |

| This compound | Pr(OH)₃ | 3.39 x 10⁻²⁴ |

This value is consistently reported across multiple reliable sources.

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble hydroxide like this compound typically involves preparing a saturated solution and then measuring the concentration of one of its ions. Titration is a common and effective method for this purpose.[4][5][6]

General Principle: Titration of a Saturated Solution

The fundamental principle involves the titration of a known volume of a saturated this compound solution with a standardized strong acid, such as hydrochloric acid (HCl). The acid neutralizes the hydroxide ions (OH⁻) present in the solution. By determining the concentration of OH⁻ ions at equilibrium, the concentration of Pr³⁺ ions can be calculated based on the stoichiometry of the dissolution reaction, and subsequently, the Ksp can be determined.

Detailed Experimental Protocol: Potentiometric Titration

This protocol outlines a potentiometric titration method for the determination of the Ksp of this compound. Potentiometric titration allows for a precise determination of the equivalence point by monitoring the pH of the solution as the titrant is added.

Materials and Reagents:

-

Praseodymium(III) nitrate (B79036) (Pr(NO₃)₃) or another soluble praseodymium salt

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

-

Deionized water, boiled to remove dissolved CO₂

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret, pipettes, and volumetric flasks

-

Filtration apparatus (e.g., Buchner funnel and filter paper or a syringe filter)

Procedure:

-

Preparation of this compound Precipitate:

-

Dissolve a known amount of praseodymium(III) nitrate in deionized water to create a solution of approximately 0.1 M.

-

Slowly add a stoichiometric excess of standardized NaOH solution while stirring to precipitate this compound: Pr(NO₃)₃(aq) + 3NaOH(aq) → Pr(OH)₃(s) + 3NaNO₃(aq)

-

Continue stirring the suspension for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached between the solid and the dissolved ions.

-

-

Preparation of the Saturated Solution:

-

Filter the this compound suspension to separate the solid from the supernatant.

-

Wash the precipitate with small portions of deionized water to remove any excess soluble ions.

-

Transfer the solid this compound to a clean flask and add deionized water. Stir the mixture vigorously for several hours to create a saturated solution.

-

Allow the solid to settle, and then carefully filter a portion of the supernatant. This filtrate is the saturated solution of this compound.

-

-

Potentiometric Titration:

-

Accurately pipette a known volume (e.g., 50.00 mL) of the saturated this compound solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Fill a buret with the standardized HCl solution.

-

Record the initial pH of the saturated solution.

-

Add the HCl titrant in small increments (e.g., 0.5 mL), recording the pH after each addition. As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) to obtain a more precise determination.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point from the graph. This is the point of steepest inflection. A first or second derivative plot can be used for a more accurate determination.

-

At the equivalence point, the moles of H⁺ added are equal to the moles of OH⁻ initially present in the sample of the saturated solution. moles of OH⁻ = M_HCl × V_HCl (at equivalence point)

-

Calculate the concentration of OH⁻ in the saturated solution: [OH⁻] = (moles of OH⁻) / V_sample

-

From the stoichiometry of the dissolution of Pr(OH)₃, the concentration of Pr³⁺ is one-third of the OH⁻ concentration: [Pr³⁺] = [OH⁻] / 3

-

Calculate the solubility product constant (Ksp): Ksp = [Pr³⁺][OH⁻]³

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound solubility and its experimental determination.

Caption: Dissolution and precipitation equilibrium of this compound.

Caption: Experimental workflow for Ksp determination by potentiometric titration.

References

- 1. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Rare Earth Hydroxide - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. rmfabicon.wordpress.com [rmfabicon.wordpress.com]

- 6. haslag.us [haslag.us]

A Comprehensive Technical Guide to the Thermal Decomposition of Praseodymium Hydroxide to Praseodymium(III,IV) Oxide (Pr₆O₁₁)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the thermal decomposition of praseodymium hydroxide (B78521) (Pr(OH)₃) into the mixed-valence oxide, Pr₆O₁₁. The document provides a thorough overview of the synthesis of the precursor material, the multi-step decomposition process, and the characterization of the intermediate and final products. This information is critical for professionals requiring precise control over the synthesis of praseodymium-based materials for applications in catalysis, ceramics, and as additives in various advanced materials.

Introduction

Praseodymium oxides are of significant interest due to their versatile electronic and catalytic properties, stemming from the ability of praseodymium to exist in multiple oxidation states (Pr³⁺ and Pr⁴⁺). The most stable oxide at ambient conditions is Pr₆O₁₁, a mixed-valence compound. A common and reliable method for synthesizing Pr₆O₁₁ is through the thermal decomposition of praseodymium hydroxide, Pr(OH)₃. This process involves a series of well-defined thermal events, including dehydration and oxidation, which must be carefully controlled to obtain the desired phase and morphology of the final product. This guide provides a comprehensive overview of the synthesis of the Pr(OH)₃ precursor and its subsequent thermal conversion to Pr₆O₁₁.

Synthesis of this compound Precursor

The morphology and particle size of the final Pr₆O₁₁ are significantly influenced by the characteristics of the initial Pr(OH)₃ precursor. Two primary methods for the synthesis of Pr(OH)₃ are precipitation and hydrothermal synthesis.

Precipitation Method

The precipitation method is a straightforward and widely used technique for the synthesis of this compound. This method involves the reaction of a soluble praseodymium salt, typically praseodymium nitrate (B79036) (Pr(NO₃)₃), with a basic solution to precipitate Pr(OH)₃.

Experimental Protocol: Precipitation of Pr(OH)₃

-

Preparation of Precursor Solution: Dissolve a stoichiometric amount of praseodymium nitrate hexahydrate (Pr(NO₃)₃·6H₂O) in deionized water to create a solution with a concentration typically in the range of 0.1 M to 0.5 M.

-

Precipitation: While vigorously stirring the praseodymium nitrate solution, slowly add a precipitating agent such as a 1 M to 3 M solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) dropwise. The addition is continued until the pH of the solution reaches a value between 10 and 12.5, leading to the formation of a light green precipitate of Pr(OH)₃.[1]

-

Aging: The resulting suspension is then aged, either at room temperature or a slightly elevated temperature (e.g., 60-80 °C), for a period of several hours to a full day. This aging process allows for the crystallization and growth of the Pr(OH)₃ particles. A simple room-temperature aging process has been shown to produce Pr(OH)₃ nanorods.[2]

-

Washing: The precipitate is then separated from the solution by centrifugation or filtration. To remove any unreacted reagents and byproducts, the precipitate is washed multiple times with deionized water and subsequently with ethanol (B145695).

-

Drying: The final product is dried in an oven at a temperature of 60-80 °C for several hours to obtain a fine powder of Pr(OH)₃.

Hydrothermal Method

The hydrothermal method offers greater control over the crystallinity, morphology, and size of the resulting Pr(OH)₃ nanostructures, particularly for producing well-defined nanorods.[3][4] This technique involves the crystallization of the hydroxide from an aqueous solution under high temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis of Pr(OH)₃ Nanorods [1]

-

Preparation of Precursor Solution: Dissolve 0.5 g of praseodymium(III,IV) oxide (Pr₆O₁₁) or praseodymium(III) oxide (Pr₂O₃) in a 10% nitric acid solution.

-

Precipitation: Add a 10% potassium hydroxide (KOH) solution dropwise to the praseodymium nitrate solution with stirring to form a light green colloidal precipitate. Adjust the final pH of the suspension to approximately 12.5.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated to a temperature between 120 °C and 180 °C for a duration of 16 to 20 hours.[1]

-

Cooling and Collection: After the hydrothermal treatment, the autoclave is allowed to cool down to room temperature naturally. The precipitate is collected by filtration.

-

Washing and Drying: The collected product is washed thoroughly with distilled water and absolute ethanol to remove any remaining ions and then dried in an oven at 80 °C.

Thermal Decomposition of Pr(OH)₃ to Pr₆O₁₁

The thermal decomposition of this compound to Pr₆O₁₁ is a multi-step process that can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves the initial dehydration of Pr(OH)₃ to form praseodymium oxyhydroxide (PrOOH), followed by further dehydroxylation and oxidation to form various praseodymium oxides, ultimately leading to the stable Pr₆O₁₁ phase at higher temperatures.

The decomposition pathway can be summarized as follows:

Pr(OH)₃ → PrOOH → PrOₓ → Pr₆O₁₁

The exact nature of the intermediate oxide phases (PrOₓ) and the temperatures at which these transitions occur are dependent on the heating rate and the composition of the surrounding atmosphere (e.g., air or an inert gas like nitrogen or argon).

Quantitative Thermal Analysis Data

The following tables summarize the key thermal events observed during the decomposition of Pr(OH)₃ under different atmospheric conditions. It is important to note that the specific temperatures can vary depending on experimental parameters such as heating rate and sample characteristics.

Table 1: Thermal Decomposition of Pr(OH)₃ in an Air Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Intermediate/Final Product |

| 200 - 400 | ~4.7 | Dehydration of Pr(OH)₃ to PrOOH | PrOOH |

| 400 - 600 | Variable | Decomposition of PrOOH and oxidation | Mixture of praseodymium oxides (e.g., PrO₂, Pr₆O₁₁) |

| > 600 | - | Crystallization and stabilization | Pr₆O₁₁ |

Note: The decomposition in air is a complex process involving simultaneous dehydration and oxidation, making it difficult to isolate distinct mass loss steps for the formation of intermediate oxides.

Table 2: Thermal Decomposition of Pr(OH)₃ in an Inert Atmosphere (e.g., Nitrogen)

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Intermediate/Final Product |

| 250 - 450 | ~4.7 | Dehydration of Pr(OH)₃ to PrOOH | PrOOH |

| 450 - 700 | ~2.3 | Decomposition of PrOOH | Pr₂O₃ (initially) |

| > 700 (upon cooling in air) | Gain | Oxidation of Pr₂O₃ | Pr₆O₁₁ |

Note: In an inert atmosphere, the initial decomposition product after the PrOOH stage is typically the sesquioxide, Pr₂O₃. The formation of Pr₆O₁₁ occurs upon subsequent exposure to an oxidizing atmosphere at elevated temperatures.

Intermediate Phases

During the thermal decomposition of this compound, several intermediate praseodymium oxide phases can be formed, particularly in an oxidizing atmosphere. The stability of these phases is highly dependent on temperature and oxygen partial pressure. Some of the commonly reported intermediate phases include:

-

PrO₂ (Praseodymium Dioxide): A fluorite cubic structure.

-

Pr₉O₁₆

-

Pr₇O₁₂

One study observed the formation of a mixture of PrO₂ and Pr₆O₁₁ at 500 °C, Pr₉O₁₆ at 650 °C, and Pr₇O₁₂ at 760 °C and higher temperatures when starting from a material containing Pr(OH)₃.[5]

Experimental Methodologies for Characterization

To fully characterize the precursor, intermediates, and final product, a combination of analytical techniques is employed.

Thermogravimetric and Differential Thermal Analysis (TGA-DTA)

TGA-DTA is essential for determining the thermal stability and decomposition pathway of Pr(OH)₃.

Typical Experimental Parameters:

-

Instrument: A simultaneous TGA-DTA thermal analyzer.

-

Sample Mass: 5-20 mg.

-

Crucible: Alumina or platinum crucibles are commonly used.

-

Atmosphere: The analysis can be performed in a dynamic atmosphere of either air or an inert gas (e.g., nitrogen, argon) with a typical flow rate of 20-50 mL/min.

-

Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.[6]

-

Temperature Range: From room temperature up to 1000-1400 °C.[7]

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present at different stages of the thermal decomposition.

Typical Experimental Parameters:

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): Typically from 10° to 80°.

-

Scan Speed/Step Size: A continuous scan with a speed of 1-4°/min or a step scan with a step size of 0.01-0.05° and a dwell time of 1-5 seconds per step.

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases. For instance, the standard pattern for cubic Pr₆O₁₁ is JCPDS card no. 00-042-1121.[8]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the material, which is particularly useful for monitoring the removal of hydroxyl groups during the decomposition process.

Typical Experimental Parameters:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder.

-

Spectral Range: Typically in the mid-infrared region, from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Analysis: The disappearance of the broad absorption band around 3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxide groups, and the appearance of characteristic Pr-O stretching vibrations in the lower wavenumber region (below 700 cm⁻¹) are monitored.[7]

Visualizing the Process

Experimental Workflow

The overall experimental workflow, from precursor synthesis to the characterization of the final Pr₆O₁₁ product, can be visualized as a logical sequence of steps.

Caption: Experimental workflow for the synthesis and characterization of Pr₆O₁₁.

Signaling Pathway of Thermal Decomposition

The transformation from this compound to the final oxide product involves a series of phase transitions driven by increasing temperature.

Caption: Thermal decomposition pathway of Pr(OH)₃ to Pr₆O₁₁.

Conclusion

The thermal decomposition of this compound is a reliable and controllable method for the synthesis of Pr₆O₁₁. A thorough understanding of the synthesis parameters for the Pr(OH)₃ precursor and the conditions of the subsequent thermal treatment is essential for obtaining a final product with the desired phase purity, crystallinity, and morphology. The experimental protocols and characterization techniques detailed in this guide provide a comprehensive framework for researchers and scientists working with praseodymium-based materials. The quantitative data and visual representations of the process workflows offer a practical reference for the successful synthesis and analysis of Pr₆O₁₁.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. py.itc.uji.es [py.itc.uji.es]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. "Thermal Decomposition Behavior of Praseodymium Oxides, Hydroxides, and" by Becky L. Treu, William Fahrenholtz et al. [scholarsmine.mst.edu]

- 8. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Praseodymium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of praseodymium hydroxide (B78521), Pr(OH)₃. The information presented herein is crucial for understanding the material's fundamental properties and behavior, which is essential for its application in various scientific and technological fields, including materials science and potentially as a precursor in the synthesis of other praseodymium-containing compounds.

Crystallographic Data of Praseodymium Hydroxide

This compound primarily crystallizes in a hexagonal system, although a monoclinic phase has also been reported. The hexagonal structure is the most commonly observed and well-characterized polymorph.

Hexagonal this compound

The hexagonal form of Pr(OH)₃ adopts the UCl₃-type structure with the space group P6₃/m.[1][2][3] This structure is characterized by a nine-coordinate praseodymium ion.

Table 1: Crystallographic Data for Hexagonal Pr(OH)₃ [1]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176) |

| Lattice Parameters | a = 6.47 Å, c = 3.76 Å |

| α = 90°, β = 90°, γ = 120° | |

| Unit Cell Volume | 136.31 ų |

| Density | 4.68 g/cm³ |

| Z (Formula units per cell) | 2 |

Table 2: Atomic Coordinates and Wyckoff Positions for Hexagonal Pr(OH)₃ [1]

| Atom | Wyckoff Position | x | y | z |

| Pr | 2c | 1/3 | 2/3 | 1/4 |

| O | 6h | 0.308959 | 0.918207 | 3/4 |

| H | 6h | 0.140437 | 0.865551 | 3/4 |

In this structure, the Pr³⁺ ion is coordinated to nine oxygen atoms, forming a tricapped trigonal prism. The Pr-O bond distances are not all equivalent, with three shorter bonds and six longer ones.[1]

Table 3: Selected Bond Distances for Hexagonal Pr(OH)₃ [1]

| Bond | Distance (Å) |

| Pr-O (x3) | 2.52 |

| Pr-O (x6) | 2.54 |

| O-H | 0.97 |

Monoclinic this compound

A less common, monoclinic polymorph of Pr(OH)₃ has also been identified, crystallizing in the Pm space group.[4] This structure exhibits a more complex arrangement with multiple inequivalent sites for the praseodymium, oxygen, and hydrogen atoms. The Pr³⁺ ions in this structure are also in a nine-coordinate geometry.[4]

Experimental Protocols

The synthesis and structural characterization of this compound can be achieved through various established methods.

Synthesis of this compound

2.1.1. Precipitation Method

A common and straightforward method for synthesizing Pr(OH)₃ is through precipitation.[5][6]

-

Protocol: A solution of a soluble praseodymium salt, such as praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), is treated with a base, typically ammonia (B1221849) water (NH₃·H₂O) or a hydroxide solution (e.g., KOH).[6][7] The resulting precipitate of this compound is then collected by filtration, washed with deionized water to remove any unreacted reagents and byproducts, and subsequently dried. The reaction can be summarized as: Pr(NO₃)₃ + 3 NH₃·H₂O → Pr(OH)₃↓ + 3 NH₄NO₃[6]

2.1.2. Hydrothermal Synthesis

Hydrothermal methods can be employed to produce well-defined crystalline nanostructures of Pr(OH)₃, such as nanorods.[5][7][8]

-

Protocol: An aqueous solution of a praseodymium salt and a mineralizer (e.g., a strong base) is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 45 hours).[7] After cooling to room temperature, the product is collected, washed, and dried. This method allows for precise control over the size and morphology of the resulting crystals.

2.1.3. Room-Temperature Aging

An alternative to high-temperature methods is room-temperature aging, which can also yield Pr(OH)₃ nanorods.[5][9]

-

Protocol: This process involves the precipitation of this compound, followed by washing and subsequent aging of the precipitate at room temperature for an extended period.[5][9] This method is simpler and more energy-efficient than hydrothermal synthesis.

Structural Characterization

2.2.1. X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, phase purity, and lattice parameters of Pr(OH)₃.[3][10][11][12]

-

Protocol: A powdered sample of the synthesized Pr(OH)₃ is placed in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, is then analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal structure and space group.[3] Rietveld refinement can be used for a more detailed structural analysis.

2.2.2. Neutron Diffraction

Neutron diffraction is particularly useful for accurately determining the positions of light atoms, such as hydrogen, in the crystal lattice.[2][13]

-

Protocol: A sample is placed in a neutron beam, and the scattered neutrons are detected. The resulting diffraction pattern is analyzed in a manner similar to XRD data. This technique was instrumental in confirming the positions of the hydrogen atoms in the hexagonal structure of Pr(OH)₃.[2]

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of this compound.

Caption: Experimental workflow for this compound synthesis and analysis.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. americanelements.com [americanelements.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Praseodymium (III) Hydroxide: A Technical Guide for Researchers

CAS Number: 16469-16-2[1][2][3] Chemical Formula: Pr(OH)₃[1][2][3]

This guide provides an in-depth overview of Praseodymium (III) Hydroxide (B78521), including its chemical and physical properties, safety data, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties and Data

Praseodymium (III) hydroxide is a light green, inorganic compound that is insoluble in water but soluble in acids.[2][3] It is primarily used in catalysts, as an intermediate for praseodymium salts, and in the manufacturing of magnetic materials.[2]

Quantitative Data Summary

The key physical and chemical properties of Praseodymium (III) Hydroxide are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 16469-16-2 | [1][2][3] |

| Linear Formula | Pr(OH)₃ | [1][2] |

| Molar Mass | 191.932 g/mol | [2][3][4] |

| Appearance | Light green particles or powder; green solid | [2][3] |

| Solubility in Water | Virtually insoluble | [2][3] |

| Solubility Product (Ksp) | 3.39 × 10⁻²⁴ | [3] |

| Melting Point | 220 °C (decomposes) | [3] |

| EC Number | 240-513-9 | [1][3] |

Safety and Handling

GHS Hazard Information (Inferred)

The following GHS information is based on praseodymium nitrate (B79036) hexahydrate and praseodymium oxide, which are common precursors or related materials. These should be considered as potential hazards for praseodymium hydroxide.

-

Pictograms:

-

oksidizer

-

corrosion

-

exclamation mark

-

-

Signal Word: Danger or Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]

-

Keep/Store away from clothing/combustible materials.[2]

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Use only outdoors or in a well-ventilated area.

-

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[2]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

General Safety Workflow

The following diagram illustrates the standard safety workflow for handling potentially hazardous chemical compounds like this compound.

Caption: General safety workflow for handling chemical compounds.

Experimental Protocols

Synthesis of Praseodymium (III) Hydroxide via Precipitation

This protocol details the synthesis of Praseodymium (III) Hydroxide by the reaction of an aqueous solution of Praseodymium (III) Nitrate with a base.

Materials:

-

Praseodymium (III) nitrate (Pr(NO₃)₃)

-

Ammonia (B1221849) solution (NH₃·H₂O) or Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Beakers

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Preparation of Reactant Solution: Dissolve a calculated amount of praseodymium (III) nitrate in deionized water in a beaker to create a solution of desired concentration.

-

Precipitation: While stirring the praseodymium nitrate solution, slowly add the ammonia or sodium hydroxide solution dropwise. A light green precipitate of praseodymium (III) hydroxide will form immediately. The chemical reaction is: Pr(NO₃)₃ + 3 NH₃·H₂O → Pr(OH)₃↓ + 3 NH₄NO₃[3]

-

Aging (Optional): For the formation of nanorods, the precipitate can be aged at room temperature. This simple process can result in the formation of nanostructures without the need for high-temperature hydrothermal processing.[5]

-

Isolation: Separate the precipitate from the solution by filtration.

-

Washing: Wash the collected precipitate several times with deionized water to remove any unreacted reagents and soluble byproducts (e.g., ammonium (B1175870) nitrate).

-

Drying: Dry the final product in an oven at a low temperature (e.g., 80-100 °C) to remove water without causing decomposition.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of Praseodymium (III) Hydroxide.

Caption: Experimental workflow for Pr(OH)₃ synthesis.

References

Synthesis of Praseodymium (III) Hydroxide from Praseodymium (III) Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of praseodymium (III) hydroxide (B78521) from praseodymium (III) nitrate (B79036). It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of rare earth element compounds and their potential applications in the biomedical field. This document details the fundamental chemical principles, experimental protocols, and characterization of the resulting products.

Introduction

Praseodymium, a rare earth element, and its compounds are gaining increasing attention for their unique chemical, optical, and magnetic properties. Praseodymium (III) hydroxide, in particular, serves as a crucial precursor in the synthesis of praseodymium oxides, which have applications in catalysis, ceramics, and increasingly, in biomedicine. The controlled synthesis of praseodymium (III) hydroxide, especially in the form of nanomaterials, is of significant interest for potential applications in drug delivery, bioimaging, and antimicrobial agents. This guide will focus on the precipitation method for synthesizing praseodymium (III) hydroxide from a praseodymium (III) nitrate precursor.

Chemical Principles and Reaction Mechanisms

The synthesis of praseodymium (III) hydroxide from praseodymium (III) nitrate is primarily achieved through a precipitation reaction. This involves the addition of a base to an aqueous solution of praseodymium (III) nitrate, leading to the formation of the insoluble praseodymium (III) hydroxide.

The overall chemical reaction can be represented as:

Pr(NO₃)₃ + 3OH⁻ → Pr(OH)₃↓ + 3NO₃⁻

Commonly used bases for this precipitation include ammonia (B1221849) solution (NH₃·H₂O), sodium hydroxide (NaOH), and potassium hydroxide (KOH).

The reaction mechanism is governed by the hydrolysis of the Pr³⁺ ion in an aqueous solution. As the pH of the solution increases with the addition of a base, the hydrated praseodymium ions [Pr(H₂O)ₙ]³⁺ undergo deprotonation, leading to the formation of various hydroxylated species and ultimately the precipitation of Pr(OH)₃. The pH of the reaction medium plays a critical role in the precipitation process, influencing the particle size, morphology, and purity of the final product. Studies on the precipitation of rare earth hydroxides indicate that the precipitation pH for praseodymium hydroxide is a key parameter to control.

Experimental Protocols

Several methods have been reported for the synthesis of praseodymium (III) hydroxide, ranging from simple precipitation to more controlled synthesis of nanostructures. Below are detailed protocols for two common approaches.

Protocol 1: Direct Precipitation of Praseodymium (III) Hydroxide

This protocol describes a standard laboratory procedure for the synthesis of praseodymium (III) hydroxide powder.

Materials:

-

Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

-

Ammonia solution (25-28% NH₃ in H₂O) or 1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Pipettes or burette

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Praseodymium (III) Nitrate Solution: Dissolve a known amount of praseodymium (III) nitrate hexahydrate in deionized water to obtain a solution of desired concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.

-

Precipitation: While stirring the praseodymium (III) nitrate solution vigorously, slowly add the ammonia solution or 1 M NaOH solution dropwise.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH reaches a value where the precipitation of praseodymium (III) hydroxide is complete (typically in the range of pH 8-10). A pale green precipitate will form.

-

Aging of the Precipitate: After the desired pH is reached, continue stirring the suspension for a period of time (e.g., 1-2 hours) at room temperature to allow for the aging of the precipitate. This can help in improving the crystallinity and filterability of the product.

-

Washing: Separate the precipitate from the solution by filtration using a Buchner funnel. Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products, such as ammonium (B1175870) nitrate or sodium nitrate. Continue washing until the pH of the filtrate is neutral.

-

Drying: Dry the washed precipitate in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is obtained. The final product is a light green powder of praseodymium (III) hydroxide.

Protocol 2: Synthesis of Praseodymium (III) Hydroxide Nanorods via Room-Temperature Aging

This protocol is adapted from methods aimed at producing nanostructured praseodymium (III) hydroxide, which can be particularly relevant for biomedical applications.

Materials:

-

Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

Procedure:

-

Preparation of Solutions: Prepare a praseodymium (III) nitrate solution (e.g., 0.1 M) and a potassium hydroxide solution (e.g., 1 M) with deionized water.

-

Precipitation: Add the praseodymium (III) nitrate solution to a beaker and, while stirring, rapidly add the potassium hydroxide solution. A gelatinous precipitate will form.

-

Initial Washing: Immediately after precipitation, centrifuge the suspension to separate the precipitate. Discard the supernatant and resuspend the precipitate in deionized water. Repeat this washing step multiple times to remove excess ions.

-

Room-Temperature Aging: After the initial washing, resuspend the precipitate in a sufficient volume of deionized water and let it age at room temperature for an extended period (e.g., 24-48 hours) without stirring. During this aging process, the initial amorphous precipitate can transform into crystalline nanorods.

-

Final Washing and Collection: After aging, collect the nanorods by centrifugation. Wash the product several times with deionized water and finally with ethanol (B145695) to facilitate drying.

-

Drying: Dry the final product under vacuum or in a desiccator at room temperature.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of praseodymium (III) hydroxide and its precursor.

| Parameter | Value | Source |

| Praseodymium (III) Nitrate Hexahydrate | ||

| Molecular Formula | Pr(NO₃)₃·6H₂O | |

| Molecular Weight | 435.01 g/mol | |

| Appearance | Greenish crystalline powder | |

| Solubility in Water | Soluble | [1] |

| Praseodymium (III) Hydroxide | ||

| Molecular Formula | Pr(OH)₃ | [2] |

| Molar Mass | 191.932 g/mol | [2] |

| Appearance | Light green solid | [2] |

| Solubility Product (Ksp) | 3.39 x 10⁻²⁴ | [2] |

| Synthesis Method | Product Morphology | Dimensions | Reference |

| Hydrothermal Process | Nanorods | Diameter: 12-30 nm, Length: 30-300 nm | [3] |

| Room-Temperature Aging | Nanorods | - | [4] |

Mandatory Visualizations

Experimental Workflow for Direct Precipitation

References

An In-depth Technical Guide to the Physical Properties of Green Praseodymium Hydroxide Precipitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of green praseodymium hydroxide (B78521) precipitate, Pr(OH)₃. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize lanthanide compounds in their work. This document summarizes key quantitative data, details experimental protocols for its synthesis, and outlines its fundamental physicochemical characteristics.

Core Physical and Chemical Properties

Praseodymium (III) hydroxide is a light green gelatinous precipitate.[1][2] Its formation is a characteristic reaction of praseodymium (III) ions in an aqueous solution upon the addition of a hydroxide source. The green coloration is a hallmark of the Pr³⁺ ion, although the precipitate itself is often described as a very light or pale green, almost white solid.[2]

Quantitative Physical Data

A summary of the key quantitative physical properties of praseodymium hydroxide is presented in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | Pr(OH)₃ | [3] |

| Molecular Weight | 191.93 g/mol | [3] |

| Appearance | Light green or greenish powder/precipitate | [4][5] |

| Solubility in Water | Insoluble | [4][6] |

| Solubility Product (Ksp) | 3.39 x 10⁻²⁴ | [7][8][9] |

| Solubility in Acid | Soluble | [4] |

| Crystal Structure | Hexagonal | [10][11] |

| Particle Size | 12–30 nm diameter, 30–300 nm length (nanorods) | [10][11] |

Experimental Protocols

The synthesis of this compound precipitate is typically achieved through precipitation from an aqueous solution containing Pr³⁺ ions by the addition of a base. More advanced synthesis methods can produce nanomaterials with controlled morphology.

General Precipitation Method

A straightforward method to obtain a this compound precipitate involves the reaction of a soluble praseodymium salt, such as praseodymium (III) chloride or nitrate, with a hydroxide solution.

Protocol:

-

Prepare a solution of a praseodymium (III) salt (e.g., PrCl₃ or Pr(NO₃)₃) in deionized water.

-

Slowly add a stoichiometric amount of a hydroxide solution, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the praseodymium salt solution while stirring.

-

A greenish precipitate of this compound will form immediately.[5]

-

The precipitate can be separated from the solution by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any remaining soluble ions.

-

Dry the precipitate at a low temperature (e.g., 60-80 °C) to obtain the final product.

Hydrothermal Synthesis of Pr(OH)₃ Nanorods

For the synthesis of this compound with a defined nanostructure, a hydrothermal method can be employed.[10][11]

Protocol:

-

Dissolve 0.5 g of Pr₂O₃ in a nitric acid solution to form praseodymium nitrate.

-

Adjust the pH of the solution to above 10 with the addition of a potassium hydroxide (KOH) solution to form a this compound precipitate.

-

Wash the precipitate with deionized water until the pH is neutral.

-

Transfer the precipitate into a Teflon-lined stainless steel autoclave, and fill it with a KOH solution (e.g., 2.5 M) to 80% of its volume.

-

Seal the autoclave and heat it to 180 °C for 24 hours.

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting precipitate by filtration, wash it with deionized water and ethanol, and dry it in a vacuum at 60 °C for 4 hours.

Room-Temperature Aging Synthesis of Pr(OH)₃ Nanorods

An alternative to high-temperature hydrothermal synthesis is a room-temperature aging process.[12][13]

Protocol:

-

Precipitate this compound from a praseodymium salt solution as described in the general precipitation method.

-

Wash the precipitate thoroughly with deionized water.

-

Age the washed precipitate in an aqueous suspension at room temperature for a specified period. This aging process allows for the restructuring of the amorphous precipitate into crystalline nanorods.

-

Collect the aged precipitate by filtration or centrifugation.

-

Dry the product under vacuum at a low temperature.

Characterization Data

Thermal Analysis

Thermogravimetric and differential thermal analysis (TGA/DTA) show that this compound is stable at low temperatures.[10][11] Upon heating, it undergoes thermal decomposition. The decomposition process typically involves the loss of water molecules to form praseodymium oxyhydroxide (PrOOH) and subsequently praseodymium oxides (e.g., Pr₆O₁₁).[14]

Spectroscopic Properties

-

UV-Vis Spectroscopy: The green color of praseodymium (III) compounds arises from the f-f electronic transitions of the Pr³⁺ ion. In aqueous solutions, characteristic sharp absorption bands are observed in the visible region at approximately 444.5 nm, 469.0 nm, 482.2 nm, and 588.5 nm.[5]

-

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are characterized by vibrational modes of the hydroxide groups. A broad absorption band in the IR spectrum in the region of 3600 cm⁻¹ is indicative of the O-H stretching vibrations. Raman spectra of Pr(OH)₃ have shown specific signals at 290, 350, and 552 cm⁻¹.[15]

Experimental Workflow Visualization

The synthesis of this compound precipitate is a direct chemical process rather than a complex signaling pathway or a multi-step workflow with intricate logical dependencies. Therefore, a complex Graphviz diagram is not the most effective way to represent this process. A simplified flowchart is more appropriate and is described textually in the experimental protocols above. For clarity, the general precipitation process can be visualized as a linear sequence of steps.

Caption: Workflow for the general precipitation of this compound.

References

- 1. This compound Hydrate Powder, Pr(OH)3.xH2O [eforu-materials.com]

- 2. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 3. Praseodymium trihydroxide | H3O3Pr | CID 85432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aemree.com [aemree.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. americanelements.com [americanelements.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 9. 2012books.lardbucket.org [2012books.lardbucket.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. americanelements.com [americanelements.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Hydrothermal Synthesis of Praseodymium Hydroxide Nanorods

Audience: Researchers, scientists, and drug development professionals.

Introduction: Praseodymium (III) hydroxide (B78521) (Pr(OH)₃) nanorods are one-dimensional nanomaterials that have garnered significant interest due to their unique electronic, optical, and chemical properties derived from the 4f electrons of the praseodymium element.[1] These characteristics make them suitable for a variety of applications, including high-performance luminescent devices, magnets, and catalysts.[1][2] For professionals in drug development and biomedical research, praseodymium nanoparticles are being explored for their potential as antitumor and antimicrobial agents.[3][4] The hydrothermal synthesis method offers a straightforward and effective route to produce highly crystalline Pr(OH)₃ nanorods with controllable morphology, which is crucial for tailoring their properties for specific applications.[1][5] This document provides detailed protocols for the hydrothermal synthesis of Pr(OH)₃ nanorods, summarizes key synthesis parameters, and outlines the experimental workflow.

Data Presentation: Synthesis Parameters

The morphology and dimensions of praseodymium hydroxide nanorods are highly dependent on the synthesis conditions. The following table summarizes quantitative data from various hydrothermal synthesis protocols.

| Precursor | Alkaline Agent | Temperature (°C) | Time (h) | Initial pH | Nanorod Diameter (nm) | Nanorod Length (nm) | Aspect Ratio | Reference |

| Pr₂O₃ in HNO₃ | KOH | 120 | 16 | 12.5 | 12–30 | 30–300 | 1–20 | [1][2] |

| Praseodymium Metal (via PrCl₃) | KOH | 180 | 45 | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |

| Nd(NO₃)₃ | NaOH | 180 | 20 | 10 | Not Specified | Not Specified | Not Specified | [8] |

| Eu₂O₃ | (Self-hydrolysis) | 165 | 48 | Not Specified | ~50 | 250–400 | 5–8 | [9] |

Experimental Protocols

Protocol 1: Synthesis from Praseodymium Oxide

This protocol is adapted from the method described by Zhao et al. and is a common route for producing Pr(OH)₃ nanorods.[1]

Materials:

-

Praseodymium (III) oxide (Pr₂O₃) powder

-

10% Nitric acid (HNO₃) solution

-

10% Potassium hydroxide (KOH) solution

-

Deionized water

Equipment:

-

30 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bar

-

pH meter

-

Drying oven

-

Centrifuge

Procedure:

-

Precursor Preparation: Dissolve 0.5 g of Pr₂O₃ powder in 10% nitric acid to form a praseodymium nitrate (B79036) solution.[1]

-

Precipitation: While stirring, add 10% KOH solution dropwise to the praseodymium nitrate solution until a light green colloidal precipitate of amorphous Pr(OH)₃ is formed.[1]

-

pH Adjustment: Continue adding the KOH solution to adjust the pH of the suspension to 12.5.[1]

-

Hydrothermal Reaction: Transfer the resulting suspension into a 30 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it at 120°C for 16 hours.[1]

-

Cooling and Collection: After the reaction, allow the autoclave to cool naturally to room temperature.[1]

-

Washing: Collect the solid product by centrifugation. Wash the product several times with deionized water and absolute ethanol (B145695) to remove any remaining ions.

-

Drying: Dry the final Pr(OH)₃ nanorod product in an oven at a suitable temperature (e.g., 80°C) for 12 hours.[8]

Protocol 2: Two-Step Synthesis from Praseodymium Metal

This protocol outlines an alternative two-step approach starting from metallic praseodymium.[6]

Materials:

-

Praseodymium (Pr) metal

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH) solution (concentrated)

-

Deionized water

Equipment:

-

Reaction vessel

-

Teflon-lined stainless steel autoclave

-

Drying oven

-

Centrifuge or filtration apparatus

Procedure:

-

Praseodymium Chloride Formation: React metallic praseodymium with hydrochloric acid to synthesize praseodymium chloride (PrCl₃).

-

Hydroxide Precipitation: Add KOH solution to the PrCl₃ solution to precipitate this compound.[6]

-

Hydrothermal Treatment: Transfer the this compound precipitate to a Teflon-lined autoclave with a concentrated alkaline solution.[6]

-

Reaction: Seal the autoclave and maintain it at 180°C for 45 hours.[6]

-

Product Recovery: After cooling, the resulting Pr(OH)₃ nanorods are collected, washed thoroughly with deionized water, and dried.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for the hydrothermal synthesis of Pr(OH)₃ nanorods as described in Protocol 1.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine [mdpi.com]

- 4. Synthesis, antimicrobial activity and application of polymers of praseodymium complexes based on pyridine nitrogen oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound and oxide nanorods and Au/Pr6O11 nanorod catalysts for CO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chalcogen.ro [chalcogen.ro]

- 9. atlantis-press.com [atlantis-press.com]

Application Notes and Protocols for the Synthesis of Praseodymium (III) Hydroxide via Precipitation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of praseodymium (III) hydroxide (B78521) (Pr(OH)₃) using the precipitation method. This method is a common and effective technique for producing praseodymium hydroxide, which can be a precursor for the synthesis of praseodymium oxide and other praseodymium-based materials for various applications, including catalysis and ceramics.

Introduction

Praseodymium (III) hydroxide is an inorganic compound that can be synthesized through the precipitation of a soluble praseodymium salt solution with a basic solution. The general principle involves the reaction of Pr³⁺ ions with hydroxide ions (OH⁻) to form the insoluble Pr(OH)₃ precipitate. The choice of the praseodymium salt precursor and the precipitating agent, along with the control of reaction parameters such as pH and temperature, can influence the morphology and purity of the final product.

The fundamental chemical reaction for the precipitation of praseodymium (III) hydroxide is:

Pr³⁺(aq) + 3OH⁻(aq) → Pr(OH)₃(s)

Commonly used praseodymium salts include praseodymium (III) nitrate (B79036) (Pr(NO₃)₃) and praseodymium (III) chloride (PrCl₃). The hydroxide ions are typically supplied by bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium (B1175870) hydroxide (NH₄OH).

Experimental Protocols

This section details two protocols for the synthesis of praseodymium (III) hydroxide using different precursors and precipitating agents.

Protocol 1: Synthesis of Praseodymium (III) Hydroxide using Praseodymium (III) Chloride and Potassium Hydroxide

This protocol is adapted from a method used for the preparation of praseodymium oxide nanoparticles, where this compound is the initial product.[1]

Materials:

-

Praseodymium (III) chloride (PrCl₃)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Preparation of Praseodymium (III) Chloride Solution:

-

If starting from praseodymium metal, dissolve a known quantity of praseodymium metal powder in concentrated hydrochloric acid to form a 0.1 M praseodymium chloride solution.[1]

-

Alternatively, prepare a 0.1 M solution by dissolving the appropriate amount of PrCl₃ salt in deionized water.

-

-

Precipitation:

-

Place the praseodymium chloride solution in a beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 800 rpm).[1]

-

Slowly add a 5 M aqueous solution of potassium hydroxide (KOH) dropwise to the praseodymium chloride solution.

-

A pale green precipitate of praseodymium (III) hydroxide will form.[2]

-

Continue adding the KOH solution until the precipitation is complete. This is typically indicated by a stable pH in the basic range (e.g., pH 8-10).

-

-

Aging the Precipitate:

-

After complete precipitation, continue stirring the suspension for a short period (e.g., 15 minutes) to allow the precipitate to age.[1]

-

-

Washing the Precipitate:

-

Drying:

-

Dry the washed precipitate in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Protocol 2: Synthesis of Praseodymium (III) Hydroxide using Praseodymium (III) Nitrate and Ammonium Hydroxide

This protocol utilizes praseodymium (III) nitrate as the precursor and ammonium hydroxide as the precipitating agent. The reaction is as follows: Pr(NO₃)₃ + 3NH₄OH → Pr(OH)₃↓ + 3NH₄NO₃.[3]

Materials:

-

Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Praseodymium (III) Nitrate Solution:

-

Prepare an aqueous solution of praseodymium (III) nitrate by dissolving a known amount of Pr(NO₃)₃·6H₂O in deionized water. The concentration can be varied, but a 0.1 M solution is a good starting point.

-

-

Precipitation:

-

Place the praseodymium nitrate solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add ammonium hydroxide solution dropwise to the praseodymium nitrate solution.

-

A precipitate of praseodymium (III) hydroxide will form.

-

Monitor the pH of the solution and continue adding ammonium hydroxide until the pH is in the range of 8-9 to ensure complete precipitation of the rare earth hydroxide.

-

-

Washing and Filtration:

-

Separate the precipitate from the solution by filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove by-products such as ammonium nitrate.

-

-

Drying:

-

Dry the collected precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain the final praseodymium (III) hydroxide powder.

-

Data Presentation

The following table summarizes key quantitative data and parameters for the synthesis of praseodymium (III) hydroxide based on available literature. It is important to note that specific yields and optimal conditions can vary depending on the exact experimental setup and desired product characteristics.

| Parameter | Protocol 1 (PrCl₃ + KOH) | Protocol 2 (Pr(NO₃)₃ + NH₄OH) | Notes |

| Praseodymium Precursor | Praseodymium (III) Chloride (PrCl₃) | Praseodymium (III) Nitrate (Pr(NO₃)₃·6H₂O) | Other praseodymium salts can also be used. |

| Precursor Concentration | 0.1 M[1] | Typically 0.1 M - 1.0 M | Concentration can affect particle size and morphology. |

| Precipitating Agent | Potassium Hydroxide (KOH) | Ammonium Hydroxide (NH₄OH) | NaOH can also be used.[2] |

| Precipitating Agent Conc. | 5 M[1] | Typically a concentrated solution (e.g., 28-30%) is used and added dropwise. | The concentration of the base affects the rate of precipitation. |

| Reaction Temperature | Room Temperature | Room Temperature | Some protocols may involve heating to control particle size. |

| Stirring Speed | ~800 rpm[1] | Moderate stirring | Adequate mixing is crucial for uniform precipitation. |

| Final pH for Precipitation | pH ~8-10 | pH ~8-9 | Optimal pH ensures complete precipitation of Pr(OH)₃. |

| Washing Solvent | Deionized Water | Deionized Water | Essential for removing ionic impurities. |

| Drying Temperature | 60-80 °C | 80-100 °C | Higher temperatures may lead to partial conversion to the oxide. |

| Product Morphology | Can form nanorods with subsequent aging[4] | Typically an amorphous powder | Morphology can be influenced by aging, temperature, and additives. |

Characterization

The synthesized praseodymium (III) hydroxide can be characterized using various analytical techniques to determine its structure, composition, and morphology.

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the Pr(OH)₃.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of hydroxide functional groups.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and shape of the synthesized material.[1]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of Pr(OH)₃ to Pr₆O₁₁.[1]

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the product.[1]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of praseodymium (III) hydroxide via the precipitation method.

Caption: Experimental workflow for this compound synthesis.

References

- 1. A novel nanocatalyst praseodymium oxide (Pr 6 O 11 ) for the efficient and sustainable synthesis of chromene derivatives via ultrasound irradiation in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03100A [pubs.rsc.org]

- 2. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 3. Praseodymium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 4. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Room-Temperature Aging Synthesis of Pr(OH)₃ Nanorods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of praseodymium hydroxide (B78521) (Pr(OH)₃) nanorods via a room-temperature aging process. This method presents a facile and energy-efficient alternative to traditional high-temperature hydrothermal techniques. The information is compiled for researchers in materials science, nanotechnology, and drug development who are interested in the synthesis and potential applications of rare-earth nanomaterials.

Application Notes

Praseodymium (Pr) based nanomaterials are gaining interest due to their unique optical and catalytic properties. Pr(OH)₃ nanorods, in particular, serve as important precursors for the synthesis of Pr₆O₁₁ nanorods, which have potential applications in catalysis. While the direct application of Pr(OH)₃ nanorods in drug development is an emerging area of research, related lanthanide hydroxide nanoparticles have shown promise in biomedical applications.

Recent studies have indicated that lanthanide hydroxide nanoparticles, such as those of europium (Eu) and terbium (Tb), can promote angiogenesis, the formation of new blood vessels.[1] This pro-angiogenic activity is linked to the generation of reactive oxygen species (ROS) and is enhanced when the lanthanide elements are in nanoparticle form compared to their ionic counterparts.[1] Given the chemical similarities among lanthanides, it is plausible that Pr(OH)₃ nanorods could exhibit similar bioactive properties, making them a subject of interest for therapeutic applications in tissue regeneration and wound healing.

Furthermore, studies on praseodymium-based nanoparticles have suggested their potential for good biocompatibility and low toxicity, which are critical attributes for any material intended for biomedical use. The development of targeted drug delivery systems is a significant area of nanomedicine, and various inorganic nanoparticles are being explored as carriers.[2][3] The high surface area and tunable properties of nanorods make them attractive candidates for such applications. Future research may focus on functionalizing the surface of Pr(OH)₃ nanorods to attach therapeutic molecules for targeted delivery.

Experimental Protocols

The following protocol for the room-temperature aging synthesis of Pr(OH)₃ nanorods is based on the methodology reported by A. Dodd.[4][5] This process involves three main stages: precipitation, washing, and room-temperature aging.

1. Materials and Reagents

-

Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)

-

Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 28-30%)

-

Deionized water

2. Equipment

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Centrifuge and centrifuge tubes

-

Spatula and weighing balance

-

pH meter or pH indicator strips

-

Drying oven or vacuum desiccator

3. Synthesis Procedure

a. Precipitation

-

Prepare an aqueous solution of praseodymium(III) nitrate. For example, dissolve a specific amount of Pr(NO₃)₃·6H₂O in deionized water to achieve a desired concentration (e.g., 0.1 M).

-

While vigorously stirring the praseodymium nitrate solution, slowly add ammonium hydroxide solution dropwise.

-

A gelatinous precipitate of praseodymium hydroxide will form. Continue adding the ammonium hydroxide solution until the pH of the mixture reaches a desired level (e.g., pH 9-10) to ensure complete precipitation.

b. Washing

-

Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Discard the supernatant.

-

Resuspend the precipitate in deionized water and centrifuge again. Repeat this washing step several times to remove any unreacted reagents and byproducts.

-

Perform a final wash with ethanol to aid in the subsequent drying process.

c. Room-Temperature Aging

-

After the final wash, resuspend the Pr(OH)₃ precipitate in a minimal amount of deionized water to form a slurry.

-

Transfer the slurry to a suitable container and leave it to age at room temperature for an extended period (e.g., 24-72 hours). During this aging process, the initially amorphous precipitate crystallizes and self-assembles into nanorods.

-

After aging, collect the nanorods by centrifugation and dry them in an oven at a low temperature (e.g., 60 °C) or in a vacuum desiccator.

Data Presentation

Table 1: Synthesis Parameters and Structural Properties of Pr(OH)₃ Nanorods

| Parameter | Description | Reference |

| Synthesis Method | Precipitation followed by room-temperature aging | [4][5] |

| Precursor | Praseodymium(III) salt (e.g., Pr(NO₃)₃) | Assumed based on common practice |

| Precipitating Agent | Base (e.g., NH₄OH) | Assumed based on common practice |

| Aging Temperature | Room Temperature | [4][5] |

| Resulting Morphology | Nanorods | [4][5] |

| Crystal Structure | Composed of crystals with a common growth direction | [4][5] |

Visualizations

References

- 1. Lanthanide Hydroxide Nanoparticles Induce Angiogenesis via ROS-Sensitive Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Layered double hydroxide nanoparticles in gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound (Pr(OH)3) and praseodymium oxide (Pr6O11) nanorods via room temperature aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Praseodymium Hydroxide as a Precursor for Praseodymium Oxide Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles using praseodymium hydroxide (B78521) (Pr(OH)₃) as a precursor. The methodologies described herein are based on established precipitation and hydrothermal techniques, yielding nanoparticles with tunable characteristics suitable for various research and development applications, particularly in the biomedical field.

Introduction

Praseodymium oxide nanoparticles are gaining interest due to their unique catalytic, optical, and magnetic properties. The use of praseodymium hydroxide as a precursor offers a reliable and straightforward route to synthesize these nanoparticles. The most common methods involve the initial precipitation of this compound from a salt solution, followed by a calcination step to convert the hydroxide to the oxide form.[1][2] Alternative methods, such as hydrothermal synthesis, can produce nanorods with controlled morphology that are subsequently converted to oxide nanorods.[3][4] The resulting praseodymium oxide nanoparticles, particularly the most stable Pr₆O₁₁ phase, have shown potential in biomedical applications, including as therapeutic agents in cancer treatment.[5]

Experimental Protocols